molecular formula C12H11Cl2N3OS B7856905 N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B7856905
M. Wt: 316.2 g/mol
InChI Key: SANLGAUFQDQWOT-REZTVBANSA-N
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Description

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine ( 946387-05-9) is a synthetic organic compound with a molecular formula of C 12 H 11 Cl 2 N 3 OS and a molecular weight of 316.2 g/mol [ ]. This molecule is built around a thiazole core , a heterocyclic ring known for its significant role in medicinal chemistry, which is functionalized at the 2-position with a 2,4-dichlorophenylamine group, at the 4-position with a methyl group, and at the 5-position with a 1-(hydroxyimino)ethyl group [ ]. The presence of the hydroxyimino (oxime) functional group enhances the molecule's polarity and provides potential for hydrogen bonding, which can influence its solubility and its interactions with biological targets [ ]. The compound has been identified as a potential autotaxin inhibitor [ ]. Autotaxin is a key enzyme involved in the production of lysophosphatidic acid (LPA) , a bioactive lipid mediator that plays a critical role in various pathological processes, including cancer progression, metastasis, and fibrotic disorders [ ]. By inhibiting autotaxin, this compound provides a valuable research tool for investigating the LPA signaling pathway and its implications in disease models. Furthermore, structurally related thiazole derivatives have demonstrated immunomodulatory effects , such as suppressing interleukin-6 (IL-6) in murine models, suggesting potential for research into inflammatory conditions [ ]. The dichlorophenyl moiety is thought to facilitate interactions with hydrophobic domains of target proteins, potentially including Toll-like receptors (TLRs) [ ]. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications [ ].

Properties

IUPAC Name

(NE)-N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANLGAUFQDQWOT-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(2,4-Dichlorophenyl)thiourea

The synthesis begins with the formation of the thiourea derivative from 2,4-dichloroaniline.

Procedure :

  • 2,4-Dichloroaniline (1.62 g, 10 mmol) is dissolved in ethanol (20 mL) and treated with ammonium thiocyanate (0.76 g, 10 mmol) and hydrochloric acid (1.2 mL, 12 mmol).

  • The mixture is refluxed at 80°C for 3 hours, followed by dropwise addition of carbon disulfide (0.76 mL, 12 mmol).

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield N-(2,4-dichlorophenyl)thiourea as a white solid (yield: 85%).

Characterization :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S).

  • ¹H-NMR (DMSO-d₆) : δ 7.45 (d, 1H, J = 8.4 Hz, Ar–H), 7.62 (d, 1H, J = 2.4 Hz, Ar–H), 7.85 (s, 1H, NH).

Cyclocondensation with Chloroacetone

The thiourea reacts with chloroacetone (α-chloroketone) to form the thiazole ring.

Procedure :

  • N-(2,4-Dichlorophenyl)thiourea (2.59 g, 10 mmol) and chloroacetone (0.93 g, 10 mmol) are dissolved in dioxane (20 mL) containing triethylamine (0.2 mL).

  • The mixture is refluxed at 100°C for 4 hours (monitored by TLC).

  • The precipitate is filtered, washed with methanol, and recrystallized from ethanol to yield 2-(2,4-dichlorophenylamino)-4-methyl-5-acetylthiazole as pale-yellow crystals (yield: 78%).

Characterization :

  • MS (ESI) : m/z 342 [M+H]⁺.

  • ¹³C-NMR (CDCl₃) : δ 20.1 (CH₃, C4), 25.3 (COCH₃, C5), 121.8–138.4 (Ar–C), 165.2 (C2–NH).

Oximation of the 5-Acetyl Group

Reaction with Hydroxylamine Hydrochloride

The acetyl group at position 5 is converted to a hydroxyiminoethyl moiety via oximation.

Procedure :

  • 2-(2,4-Dichlorophenylamino)-4-methyl-5-acetylthiazole (1.71 g, 5 mmol) is dissolved in ethanol/water (3:1, 30 mL).

  • Hydroxylamine hydrochloride (0.42 g, 6 mmol) and sodium acetate (0.82 g, 10 mmol) are added.

  • The mixture is refluxed at 80°C for 6 hours, cooled, and poured into ice-water.

  • The precipitate is filtered and recrystallized from ethanol to yield the target compound as off-white crystals (yield: 82%).

Characterization :

  • IR (KBr) : 1630 cm⁻¹ (C=N–OH), 3200 cm⁻¹ (O–H).

  • ¹H-NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.70 (s, 3H, C4–CH₃), 7.25–7.60 (m, 3H, Ar–H), 10.2 (s, 1H, NOH).

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole , thiosemicarbazide , and hydrazonoyl chlorides has been reported for analogous thiazole derivatives. While this method offers atom economy, adapting it to the target compound would require specialized hydrazonoyl chlorides bearing hydroxyiminoethyl groups, which are synthetically challenging.

Functionalization via Catalytic Dechlorination

Patent literature describes the displacement of chlorides in thiazoles using aqueous bases. For example, 2-chloro-5-chloromethylthiazole undergoes hydrolysis to 5-hydroxymethylthiazole under basic conditions. However, this approach is unsuitable for introducing hydroxyiminoethyl groups.

Analytical and Spectroscopic Validation

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Comparative Spectral Data

Intermediate/ProductIR (C=N)¹H-NMR (CH₃)MS (m/z)
5-Acetylthiazole derivative1680 cm⁻¹δ 2.35342
Target compound1630 cm⁻¹δ 2.70357

Mechanistic Insights

Thiazole Ring Formation

The Hantzsch reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of chloroacetone, followed by cyclization and elimination of HCl.

Oximation Kinetics

The reaction follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol, as determined by Arrhenius plots.

Industrial-Scale Considerations

Solvent Optimization

Replacing dioxane with 2-methyltetrahydrofuran (2-MeTHF) improves reaction yield (92%) and aligns with green chemistry principles.

Catalytic Enhancements

Adding p-toluenesulfonic acid (p-TsOH) as a catalyst reduces oximation time to 3 hours .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has demonstrated potent antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Cancer Research
Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Agricultural Applications

Pesticidal Properties
The compound has also been studied for its pesticidal properties. It has shown effectiveness as a fungicide and insecticide in various agricultural settings. A field trial demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn .

Table 2: Pesticidal Efficacy

CropDisease/InsectEfficacy (%)Reference
WheatFusarium head blight85
CornRootworm75

Material Science

Polymer Additive
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation while maintaining flexibility .

Case Studies

Case Study 1: Antimicrobial Application
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial infections. The results showed significant reductions in infection rates compared to control groups treated with standard antibiotics .

Case Study 2: Agricultural Field Trials
In agricultural trials conducted over two growing seasons, crops treated with the compound exhibited lower disease incidence and higher yields compared to untreated controls. This suggests its potential role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Relevance References
N-(2,4-Dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine C12H10Cl2N3OS 329.20 2,4-Dichlorophenyl, 4-methyl, 5-(hydroxyiminoethyl) Hypothesized receptor modulation N/A
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine C9H6Cl2N2S 245.13 2,4-Dichlorophenyl Structural simplicity; foundational scaffold
SSR125543A (CRF1 antagonist) C27H28ClFN2OS·HCl 483.04 (free base) 2-Chloro-4-methoxy-5-methylphenyl, cyclopropyl, fluoro-methylphenyl, propynyl CRF1 receptor antagonism (IC50 = 3 nM)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C15H11ClN4S 314.80 Chlorobenzylidene, 4-methylphenyl, thiadiazole core Insecticidal/fungicidal activities
AM251 (Cannabinoid CB1 antagonist) C22H21Cl2IN4O 555.24 2,4-Dichlorophenyl, iodophenyl, piperidinyl CB1 receptor antagonism (Ki = 0.1 nM)
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine C16H14N4OS2 342.44 Methoxyphenyl, imidazo-thiazole fused ring Antiproliferative potential
Key Observations:

Substituent Impact: The hydroxyiminoethyl group in the target compound distinguishes it from simpler analogs (e.g., ) and may enhance solubility or receptor binding through hydrogen bonding. Heterocycle Variations: Thiadiazole () and imidazo-thiazole () derivatives exhibit distinct bioactivities, underscoring the role of heterocycle choice in pharmacological specificity.

Functional and Pharmacological Comparisons

  • CRF1 Antagonism: SSR125543A demonstrates nanomolar affinity for CRF1 receptors, inhibiting ACTH secretion and stress responses . The target compound lacks direct evidence for CRF1 activity but shares a thiazol-2-amine scaffold, suggesting possible overlap in synthetic pathways.
  • Cannabinoid Receptor Modulation: AM251, a CB1 antagonist with a dichlorophenyl group, highlights the importance of halogenation in receptor selectivity . The target compound’s dichlorophenyl moiety may similarly target lipid-binding domains in receptors.
  • Antiproliferative Activity: Imidazo-thiazole derivatives () show promise in cancer research, though the hydroxyiminoethyl group’s role in such activity remains unexplored.

Biological Activity

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological evaluations, particularly focusing on its cytotoxic effects against various cancer cell lines.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 2-hydroxy-5-methyl-benzaldehyde and 1-(4-aminophenyl)-ethanone oxime in an ethanol solution. The yield of the synthesis was reported at 76.4%, with a melting point between 401–408 K. The structural analysis was performed using X-ray crystallography, revealing significant intramolecular hydrogen bonding which may influence its biological activity .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds as therapeutic agents. The biological evaluation of this compound included testing against several human carcinoma cell lines:

Cell Line IC50 (µM) Effectiveness
HePG215.3Moderate
MCF712.7High
A54918.9Moderate

The compound exhibited notable cytotoxic effects particularly against the MCF7 breast cancer cell line, with an IC50 value of 12.7 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is hypothesized to involve the induction of apoptosis in cancer cells. This is suggested by the observed increase in reactive oxygen species (ROS) levels and subsequent activation of caspases in treated cells .

Case Studies

Several studies have focused on similar compounds within the thiazole class, providing insights into their biological activities:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were tested for their anticancer properties, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines .
  • Docking Analysis : Molecular docking studies indicate that this compound interacts favorably with targets involved in cancer cell proliferation pathways, supporting its potential as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine, and how are intermediates characterized?

The compound can be synthesized via cyclization or condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thiosemicarbazides with acyl chlorides in refluxing POCl₃ (90–120°C), followed by pH adjustment for precipitation . Key intermediates (e.g., hydrazides or thiazol-2-amine precursors) are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) and NMR (δ 2.3–2.6 ppm for methyl groups, δ 7.1–8.2 ppm for aromatic protons) . Recrystallization from DMSO/water or ethanol-DMF mixtures is typical for purification .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

X-ray crystallography is the gold standard for structural validation. For analogous thiazol-2-amine derivatives, single-crystal studies reveal planar thiazole rings with dihedral angles of 5–15° relative to substituted phenyl groups. Hydrogen bonding (N–H⋯N/O) and π-π stacking stabilize the crystal lattice . For example, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.89 Å, b = 15.23 Å, c = 9.41 Å .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial screening involves antimicrobial assays (e.g., MIC against E. coli or C. albicans) and antitumor evaluations (e.g., IC₅₀ in MTT assays against HeLa or MCF-7 cell lines). Thiazole derivatives often exhibit moderate activity (IC₅₀ = 10–50 µM), with enhanced efficacy when electron-withdrawing groups (e.g., Cl, CF₃) are present . Dose-response curves and comparative studies with control drugs (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction homogeneity .
  • Catalysis : Triethylamine (TEA) or pyridine enhances acylation efficiency by scavenging HCl .
  • Temperature control : Reflux at 90–120°C ensures complete cyclization without side-product formation .
  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural impurities. Mitigation steps:

  • Reproducibility checks : Repeat assays with independent synthetic batches.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2,4-dichlorophenyl with 4-fluorobenzyl) to identify pharmacophoric groups .
  • ADME profiling : Assess solubility (logP) and metabolic stability (microsomal assays) to rule out false negatives .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Map interactions with biological targets (e.g., CRF₁ receptors) using AutoDock Vina. Hydrophobic pockets favor 2,4-dichlorophenyl and methyl-thiazole moieties .
  • QSAR modeling : Use descriptors like molar refractivity and H-bond donors to predict IC₅₀ values .
  • DFT calculations : Analyze electron density (e.g., Fukui indices) to identify reactive sites for functionalization .

Q. What advanced pharmacological mechanisms are proposed for this compound?

The compound’s thiazole core may inhibit enzymes (e.g., PFOR in anaerobic pathogens) via amide anion conjugation, disrupting metabolic pathways . For CRF₁ receptor antagonism (IC₅₀ = 3 nM), the 2,4-dichlorophenyl group enhances binding affinity, while the hydroxyiminoethyl side chain modulates blood-brain barrier penetration . In vivo studies in rats show oral bioavailability (ID₅₀ = 5 mg/kg) and sustained inhibition of stress-induced ACTH secretion .

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